molecular formula C15H13F3N2O3S B4183830 N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide

N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide

Cat. No. B4183830
M. Wt: 358.3 g/mol
InChI Key: IGPKWQPHDYGPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor (BCR) signaling. The inhibition of BTK by TAK-659 has shown promising results in preclinical studies for the treatment of various B-cell malignancies.

Mechanism of Action

BTK is a key mediator of BCR signaling, which plays a critical role in the survival and proliferation of B-cell malignancies. The binding of antigens to the BCR activates BTK, leading to downstream signaling pathways that promote cell survival and proliferation. N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide binds to the active site of BTK, preventing its activation and downstream signaling. This leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
The inhibition of BTK by N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide has several biochemical and physiological effects. Inhibition of BTK leads to decreased phosphorylation of downstream signaling proteins, including PLCγ2 and AKT. This leads to decreased survival and proliferation of B-cell malignancies. N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide has also been shown to induce apoptosis in B-cell malignancies. In addition, N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide has been shown to modulate the tumor microenvironment, leading to increased immune cell infiltration and decreased immunosuppression.

Advantages and Limitations for Lab Experiments

N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which allows for specific targeting of B-cell malignancies. N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide has also shown promising results in preclinical studies, making it a valuable tool for drug discovery and development. However, there are also limitations to using N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide in lab experiments. N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown. In addition, N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide may have off-target effects that could affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide. First, clinical trials are needed to evaluate the safety and efficacy of N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide in humans. Second, the combination of N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide with other anticancer agents should be investigated to determine whether it can enhance their efficacy. Third, the mechanism of action of N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide should be further elucidated to identify additional downstream targets that could be exploited for cancer therapy. Fourth, the potential of N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide for the treatment of other diseases, such as autoimmune disorders, should be explored. Finally, the development of more potent and selective BTK inhibitors could lead to improved cancer therapies.

Scientific Research Applications

N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide inhibits BTK activity and downstream BCR signaling, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propyl-3-thiophenecarboxamide has potent antitumor activity and can enhance the efficacy of other anticancer agents.

properties

IUPAC Name

N-[4-nitro-2-(trifluoromethyl)phenyl]-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3S/c1-2-3-11-6-9(8-24-11)14(21)19-13-5-4-10(20(22)23)7-12(13)15(16,17)18/h4-8H,2-3H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPKWQPHDYGPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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